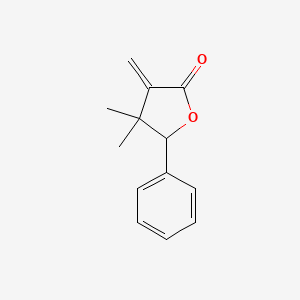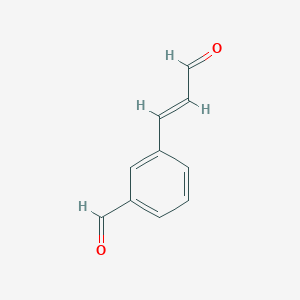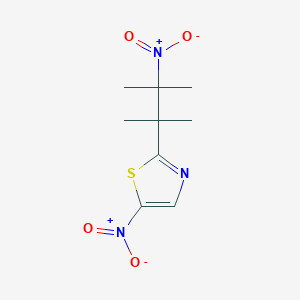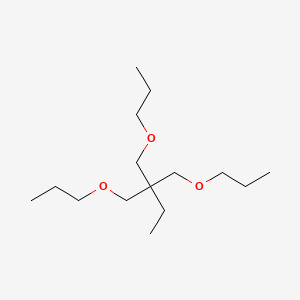
Carbanide;cobalt(3+);ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cobalt(3+);ethane is a complex compound that involves the interaction of carbanide ions with cobalt in its +3 oxidation state and ethane
準備方法
Synthetic Routes and Reaction Conditions
The preparation of carbanide;cobalt(3+);ethane typically involves the decomposition of ethane over cobalt nanoparticles. This process is carried out under isothermal conditions within a temperature range of 375–500°C . The cobalt nanoparticles are often prepared by reducing cobalt(II) nitrate with hydrogen at elevated temperatures. The resulting cobalt nanoparticles are then used as catalysts for the decomposition of ethane, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic decomposition processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the incorporation of advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Carbanide;cobalt(3+);ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides and carbon dioxide.
Reduction: Reduction reactions can convert cobalt(3+) to cobalt(2+) or metallic cobalt.
Substitution: The carbanide ion can participate in nucleophilic substitution reactions, where it replaces other groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or air for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include cobalt oxides, carbon dioxide, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Carbanide;cobalt(3+);ethane has a wide range of scientific research applications:
作用機序
The mechanism of action of carbanide;cobalt(3+);ethane involves its ability to act as a catalyst in various chemical reactions. The cobalt(3+) ion can facilitate electron transfer processes, while the carbanide ion can act as a nucleophile, participating in substitution reactions. The ethane component provides a source of carbon, which can be incorporated into various organic molecules during these reactions .
類似化合物との比較
Similar Compounds
Carbanions: Similar to carbanide, carbanions are nucleophilic species with a negative charge on carbon.
Cobalt Complexes: Other cobalt complexes, such as cobalt(II) chloride and cobalt(III) acetate, also exhibit catalytic properties but differ in their specific applications and reactivity.
Uniqueness
Carbanide;cobalt(3+);ethane is unique due to its combination of carbanide ions with cobalt(3+) and ethane, which imparts distinct catalytic properties and reactivity
特性
CAS番号 |
184092-47-5 |
|---|---|
分子式 |
C3H8Co+ |
分子量 |
103.03 g/mol |
IUPAC名 |
carbanide;cobalt(3+);ethane |
InChI |
InChI=1S/C2H5.CH3.Co/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
InChIキー |
SKVAGEOOBYYFTG-UHFFFAOYSA-N |
正規SMILES |
[CH3-].C[CH2-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)



![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)


![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)

